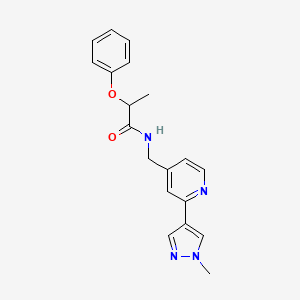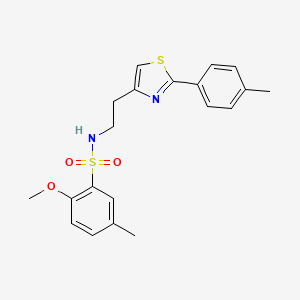![molecular formula C13H17ClN2O2 B2557289 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide CAS No. 1182957-64-7](/img/structure/B2557289.png)
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide is a synthetic organic compound with a complex structure It contains a pyridine ring substituted with a carboxamide group, an ethyl group, and a 2-chloro substituent The compound also features an oxolan-3-ylmethyl group attached to the nitrogen atom of the carboxamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the chlorination of pyridine-4-carboxylic acid to introduce the 2-chloro substituent. This is followed by the formation of the carboxamide group through the reaction with ethylamine. The final step involves the attachment of the oxolan-3-ylmethyl group to the nitrogen atom of the carboxamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the chlorine atom with various functional groups.
科学研究应用
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme involved in a disease pathway.
相似化合物的比较
Similar Compounds
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide: Similar structure but lacks the oxolan-3-ylmethyl group.
2-chloro-N-ethyl-N-[(oxolan-2-yl)methyl]pyridine-4-carboxamide: Similar structure with a different position of the oxolan group.
2-chloro-N-ethyl-N-[(tetrahydrofuran-3-yl)methyl]pyridine-4-carboxamide: Similar structure with a tetrahydrofuran ring instead of an oxolan ring.
Uniqueness
2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide is unique due to the presence of the oxolan-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-chloro-N-ethyl-N-(oxolan-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-2-16(8-10-4-6-18-9-10)13(17)11-3-5-15-12(14)7-11/h3,5,7,10H,2,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWMYDWTACIWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOC1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
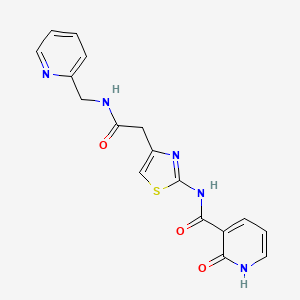
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2557207.png)
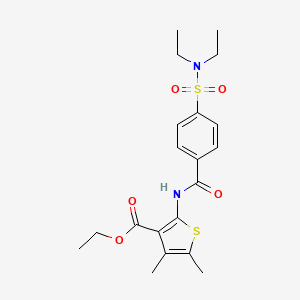
![Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate](/img/structure/B2557213.png)
![4-{5-(allylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-1-[(4-chlorophenyl)sulfonyl]piperidine](/img/structure/B2557214.png)
![2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2557215.png)
![N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2557216.png)
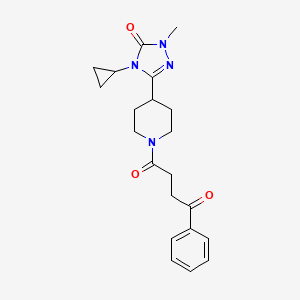
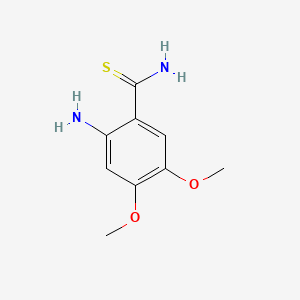
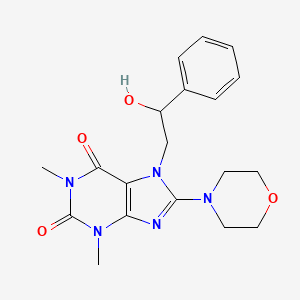
![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2557222.png)
![N-ethyl-N-(3-methylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2557223.png)
